Cellular Target Engagement Potency vs. Analogs
In a standardized cellular target engagement assay measuring direct DHX9 binding, Dhx9-IN-17 (Compound 186) exhibits an EC50 of 0.161 μM [1][2]. Compared to the immediate analog DHX9-IN-16 (Compound 208), Dhx9-IN-17 is 1.3-fold less potent (0.161 μM vs. 0.125 μM). Compared to the more optimized DHX9-IN-9 (Compound 509), Dhx9-IN-17 is 9.1-fold less potent (0.161 μM vs. 0.0177 μM). Conversely, Dhx9-IN-17 is 5.7-fold more potent than DHX9-IN-12 (0.161 μM vs. 0.917 μM) and 21-fold more potent than DHX9-IN-14 (0.161 μM vs. 3.4 μM).
| Evidence Dimension | Cellular target engagement EC50 |
|---|---|
| Target Compound Data | 0.161 μM |
| Comparator Or Baseline | DHX9-IN-16: 0.125 μM; DHX9-IN-9: 0.0177 μM; DHX9-IN-12: 0.917 μM; DHX9-IN-14: 3.4 μM |
| Quantified Difference | 1.3-fold less potent than DHX9-IN-16; 9.1-fold less potent than DHX9-IN-9; 5.7-fold more potent than DHX9-IN-12; 21-fold more potent than DHX9-IN-14 |
| Conditions | DHX9 cellular target engagement assay; cell type and conditions not publicly disclosed |
Why This Matters
This potency tier positions Dhx9-IN-17 as an intermediate-activity tool compound suitable for cellular assays where extreme potency may confound dose-response analysis, while avoiding the weak activity of early-generation analogs.
- [1] PeptideDB. DHX9-IN-17 (186): RNA helicase DHX9 inhibitor, EC50 0.161 μM. PeptideDB Product Database, 2025. View Source
- [2] PeptideDB. DHX9-IN-16 (208): RNA helicase DHX9 inhibitor, EC50 0.125 μM. PeptideDB Product Database, 2025. View Source
